Ingavirin
Overview
Description
Ingavirin is a non-toxic broad-spectrum antiviral . It was originally designed for the prophylaxis and treatment of flu caused by both Influenza A and B viruses and for the treatment of viral causes of acute respiratory illness .
Synthesis Analysis
Ingavirin’s structure contains a carboxyl group, an imidazole ring, and an ethaneamide group present in the middle of its chain structure . The docking studies showed that Ingavirin compounds can effectively bind with the manganese ions and engage with other active site residues of this protein .Molecular Structure Analysis
Ingavirin is a low-molecular weight compound . Its molecular formula is C10H15N3O3 . The docking studies showed that Ingavirin compounds can effectively bind with the manganese ions and engage with other active site residues of this protein .Chemical Reactions Analysis
Ingavirin interacts via these Mn 2+ ions with the Asp40, Glu110, Asp97, and Glu54 amino acids of the active site . Moreover, the heterocyclic ring of Ingavirin, which contains nitrogen atoms also made a hydrogen bond with the Asp37 of the HTN virus endonuclease domain .Physical And Chemical Properties Analysis
Ingavirin is a small molecule with an average weight of 225.248 and a mono-isotopic weight of 225.111341355 .Scientific Research Applications
Prevention of Recurrent Herpetic Stomatitis
Research has shown the efficacy of Ingavirin in preventing recurrent herpetic stomatitis among individuals frequently suffering from acute respiratory viral infections. Clinical and immunological efficiency was demonstrated through significant increases in local and humoral immunity markers after administration of Ingavirin (Kuznetzova, Gorshenina, & Maximovskaya, 2016).
Impact on Influenza Virus Structure and Infectivity
Ingavirin has been observed to alter the structure and reduce the infectivity of influenza virions. It reduces the proportion of morphologically intact virions, increasing filamentous and giant particles without affecting surface glycoproteins. This effect leads to a reduction in viral infectious activity both in vitro and in vivo (Zarubaev et al., 2011).
Protective Effect Against Respiratory Viruses
Studies have demonstrated the protective effect of Ingavirin against influenza A (H1N1) virus, human parainfluenza virus, and human adenovirus infections in animals. It reduces the infectious titer of viruses in lung tissue, prolongs the life of infected animals, and contributes to the normalization of tissue structure (Zarubaev et al., 2011).
Immunomodulating Action
Ingavirin has been identified as an activator of TLR and RLR signaling pathways in immune responses, eliciting similar immune responses in cellular systems. It stimulated the expression of genes associated with endosomal TLR receptors, RIG1/MDA5 cytoplasmic sensors, and signaling factors, leading to the secretion of inflammatory cytokines (Sokolova et al., 2019).
Enhanced Therapeutic Efficacy in ARVI Complicated by Tonsillitis
Research supports the combined use of Ingavirin with antibacterial agents for treating acute respiratory viral infections complicated by lacunar tonsillitis. This combination has shown a significantly more pronounced therapeutic effect, recommending Ingavirin for clinical application as part of combined therapy (No authors listed, 2011).
Prophylactic Activity Against Grippe A Virus
Prophylactic use of Ingavirin has proven effective in protecting against grippe A virus infection, demonstrating its potential as a protective agent in viral outbreaks (L. SIa et al., 2008).
Safety And Hazards
Future Directions
Ingavirin has been considered a promising agent to combat Severe Acute Respiratory Coronavirus 2 (SARS-CoV-2) . It might be connected with its ability to interfere with specific heterogeneous nuclear ribonucleoproteins . Additional immunomodulating properties of Ingavirin could be favorable for induction of adaptive immunity of host cells .
properties
IUPAC Name |
5-[2-(1H-imidazol-5-yl)ethylamino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c14-9(2-1-3-10(15)16)12-5-4-8-6-11-7-13-8/h6-7H,1-5H2,(H,11,13)(H,12,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIMLUFVKJLCCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCNC(=O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433141 | |
Record name | AGN-PC-0MW29Y | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90433141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ingavirin | |
CAS RN |
219694-63-0 | |
Record name | Pentanedioic acid imidazolyl ethanamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219694630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ingavirin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11944 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AGN-PC-0MW29Y | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90433141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-{[2-(1H-imidazol-5-yl)ethyl]carbamoyl}butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | INGAVIRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CM03MUJ69 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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